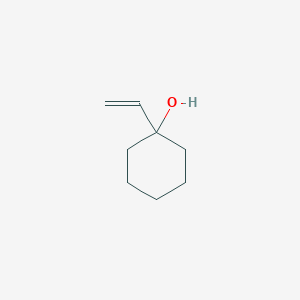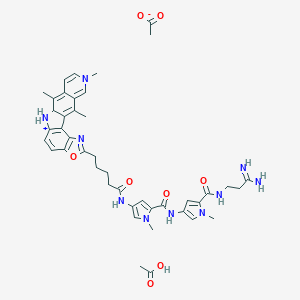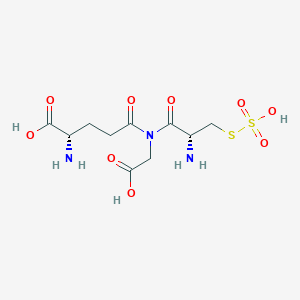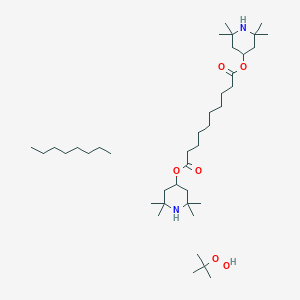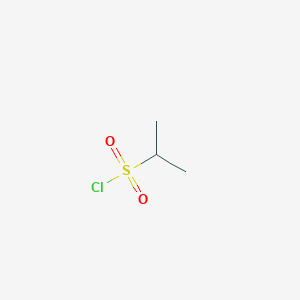
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione, also known as HMBT, is a thiazolidine derivative that has been studied for its potential therapeutic applications. HMBT has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been shown to increase glucose uptake and insulin sensitivity in cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is also soluble in water, making it easy to use in cell culture experiments. However, there are also limitations to using 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione in lab experiments. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has a short half-life in the body, which may limit its effectiveness in vivo. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has not been extensively studied in humans, so its safety and efficacy in humans are not fully known.
Zukünftige Richtungen
For research on 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione include the development of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione derivatives with improved pharmacokinetic properties, investigation of its potential therapeutic applications, and elucidation of its mechanism of action.
Synthesemethoden
The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione involves the reaction of 3-methyl-2-thioxo-4-thiazolidinone with formaldehyde and glycolic acid in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione. The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been studied for its potential therapeutic applications in various fields of research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to have anti-diabetic effects and may be useful in the treatment of diabetes.
Eigenschaften
CAS-Nummer |
10225-81-7 |
|---|---|
Molekularformel |
C8H15NO5S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
5-hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C8H15NO5S2/c1-9-3-8(14,16-7(9)15)6(13)5(12)4(11)2-10/h4-6,10-14H,2-3H2,1H3 |
InChI-Schlüssel |
PJYWOSZGVKJXLI-UHFFFAOYSA-N |
SMILES |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
Kanonische SMILES |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
Andere CAS-Nummern |
10225-81-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



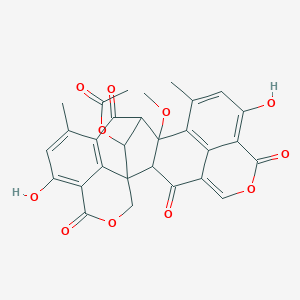

![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
